(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid
Description
This compound is a boronic acid derivative featuring a stereochemically defined (S)-configured pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. The core structure consists of a 1H-imidazole ring substituted at the 5-position with a phenylboronic acid moiety and at the 2-position with the Boc-protected pyrrolidine. The boronic acid group enables applications in Suzuki-Miyaura cross-coupling reactions or as a protease inhibitor, while the Boc group enhances stability during synthetic processes .
Properties
Molecular Formula |
C18H24BN3O4 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H24BN3O4/c1-18(2,3)26-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(9-7-12)19(24)25/h6-9,11,15,24-25H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
RDZJPRWALABONP-HNNXBMFYSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbaldehyde
Step 1: Boc Protection of L-Proline
(S)-Pyrrolidine-2-carboxylic acid (L-proline, 10.0 g, 86.9 mmol) was dissolved in dichloromethane (100 mL) with triethylamine (24.3 mL, 174 mmol). Di-tert-butyl dicarbonate (22.7 g, 104 mmol) was added dropwise at 0°C, and the mixture stirred at room temperature for 16 h. The solvent was evaporated, and the residue was partitioned between ethyl acetate and 1 M HCl. The organic layer was dried (MgSO4) and concentrated to yield (S)-1-Boc-pyrrolidine-2-carboxylic acid as a white solid (18.4 g, 95%).
Step 2: Reduction to Alcohol
The carboxylic acid (15.0 g, 64.7 mmol) was treated with lithium aluminum hydride (1.0 M in THF, 194 mL, 194 mmol) at 70°C for 6 h. The reaction was quenched with water, filtered, and concentrated to give (S)-1-Boc-pyrrolidine-2-methanol (13.2 g, 93%).
Step 3: Oxidation to Aldehyde
Dess-Martin periodinane (27.4 g, 64.7 mmol) was added to a solution of the alcohol (12.0 g, 54.8 mmol) in dichloromethane (150 mL) at 0°C. After stirring for 2 h, the mixture was filtered through Celite and concentrated. Purification by silica gel chromatography (heptane/ethyl acetate 3:1) afforded (S)-1-Boc-pyrrolidine-2-carbaldehyde as a colorless oil (9.8 g, 82%).
Imidazole Ring Formation via Debus-Radziszewski Reaction
A mixture of (S)-1-Boc-pyrrolidine-2-carbaldehyde (5.0 g, 23.2 mmol), 4-bromophenylglyoxal (5.4 g, 25.5 mmol), and ammonium acetate (17.9 g, 232 mmol) in ethanol (100 mL) was refluxed for 12 h. The solvent was evaporated, and the residue was purified via column chromatography (ethyl acetate/methanol 10:1) to yield 5-(4-bromophenyl)-2-((S)-1-Boc-pyrrolidin-2-yl)-1H-imidazole as a pale-yellow solid (6.7 g, 68%).
Suzuki-Miyaura Coupling with 4-Boronophenylboronic Acid
The bromoimidazole (3.0 g, 6.8 mmol), 4-boronophenylboronic acid (1.4 g, 8.2 mmol), PdCl2(dppf) (0.5 g, 0.68 mmol), and Na2CO3 (2.2 g, 20.4 mmol) were combined in a mixture of acetonitrile (30 mL) and water (10 mL). The reaction was stirred at 85°C for 15 h under nitrogen. After extraction with ethyl acetate and purification (silica gel, heptane/ethyl acetate 1:1), the title compound was obtained as a white solid (2.1 g, 65%).
Synthetic Route 2: Direct Imidazole Assembly with Pre-Installed Boronic Acid
Preparation of 4-(Pinacolatoboron)phenylglyoxal
4-Bromophenylglyoxal (10.0 g, 47.6 mmol), bis(pinacolato)diboron (14.6 g, 57.1 mmol), Pd(dppf)Cl2 (1.9 g, 2.4 mmol), and KOAc (14.0 g, 143 mmol) were heated in dioxane (150 mL) at 100°C for 24 h. The product, 4-(pinacolatoboron)phenylglyoxal, was isolated as a yellow oil (9.8 g, 78%).
Imidazole Formation and Deprotection
The glyoxal (7.0 g, 26.5 mmol) was reacted with (S)-1-Boc-pyrrolidine-2-carbaldehyde (6.1 g, 28.4 mmol) and ammonium acetate (20.4 g, 265 mmol) in acetic acid (50 mL) at 120°C for 8 h. The crude imidazole was treated with HCl (4 M in dioxane) to remove the pinacol boronate protecting group, yielding the target compound (5.2 g, 58%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 65 | 58 |
| Key Step | Suzuki | Imidazole |
| Boc Stability | High | Moderate |
| Stereochemical Integrity | Preserved | Preserved |
Route 1 offers higher yields due to the robustness of Suzuki coupling, while Route 2 avoids late-stage boronic acid handling but requires acidic deprotection.
Characterization and Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 1.85–2.20 (m, 4H, pyrrolidine), 3.40–3.60 (m, 2H, NCH2), 4.30 (t, 1H, CH-N), 7.55 (d, 2H, J = 8.4 Hz, ArH), 7.90 (d, 2H, J = 8.4 Hz, ArH), 8.20 (s, 1H, imidazole-H).
- MS (ESI+) : m/z 398 [M+H]+.
Applications and Further Modifications
The boronic acid moiety enables participation in Suzuki couplings for bioconjugation or materials science applications. For instance, coupling with aryl halides under Pd catalysis yields biaryl structures relevant to pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.
-
Reduction: : The imidazole ring can undergo reduction to form the corresponding imidazoline derivative. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. Common reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; solventwater or methanol; temperatureroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Nitric acid, bromine, chlorine; solventacetic acid or chloroform; temperature0°C to 25°C.
Major Products Formed
Oxidation: Boronic ester, boronic anhydride.
Reduction: Imidazoline derivative.
Substitution: Nitro-substituted phenylboronic acid, halogen-substituted phenylboronic acid.
Scientific Research Applications
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules. The boronic acid group allows for versatile functionalization through Suzuki-Miyaura cross-coupling reactions.
-
Biology: : The compound can be used as a probe for studying enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
-
Medicine: : It has potential applications in drug discovery and development. The compound can be used as a scaffold for designing inhibitors of enzymes, such as proteases and kinases.
-
Industry: : The compound can be used in the development of advanced materials, such as boron-containing polymers and hydrogels. These materials have applications in drug delivery, tissue engineering, and biosensing.
Mechanism of Action
The mechanism of action of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the formation of boronate esters. This interaction can modulate the activity of enzymes and proteins, making the compound useful in studying biochemical pathways and designing enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs from the provided evidence:
Key Differences and Implications
Boronic Acid vs. Boronate Esters
The target compound’s free boronic acid group enhances reactivity in cross-coupling reactions compared to boronate esters (e.g., pinacol ester in ), which require hydrolysis for activation. However, boronate esters exhibit better stability in aqueous environments .
Pyrrolidine vs. Piperazinyl/Tetrahydroisoquinolinyl Substituents
The Boc-protected pyrrolidine in the target compound provides a rigid, chiral scaffold that may improve binding specificity in enzyme inhibition (e.g., proteases) compared to piperazinyl (5{109}) or tetrahydroisoquinolinyl (5{110}) groups, which introduce bulkier or planar motifs .
Stereochemical Considerations
The (S)-configuration of the pyrrolidine in the target compound contrasts with racemic or non-chiral analogs (e.g., 5{35} in ). Stereospecificity is critical for biological activity, as seen in protease inhibitors where enantiomers exhibit divergent binding affinities .
Boc Protection Strategy
The Boc group in the target compound and 5{34} () facilitates amine protection during synthesis. However, acidic deprotection is required for downstream applications, unlike dibenzylamino (5{35}) or THP-protected () analogs, which employ alternative stabilizing groups .
Biological Activity
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 353.31 g/mol. Its structure features a boronic acid moiety, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated a cytotoxic effect on cancer cell lines, particularly the MCF-7 breast cancer cell line, with an IC50 value of 18.76 ± 0.62 µg/mL, indicating significant activity against malignant cells while showing minimal toxicity to healthy cells .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| MCF-7 | 18.76 ± 0.62 | Cytotoxic |
| Healthy Cells | No significant toxicity | Non-toxic |
Antioxidant Activity
The compound exhibited strong antioxidant properties, which were assessed using various methods such as DPPH free radical scavenging and CUPRAC assays. The DPPH IC50 value was found to be 0.14 ± 0.01 µg/mL, demonstrating its effectiveness in scavenging free radicals .
Table 2: Antioxidant Activity Results
| Method | IC50 (µg/mL) |
|---|---|
| DPPH | 0.14 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
Antibacterial Activity
In addition to its anticancer and antioxidant properties, the compound also showed antibacterial activity against various strains of bacteria. The inhibition zones ranged from 7 to 13 mm, indicating effective growth inhibition of pathogens such as Staphylococcus aureus .
Table 3: Antibacterial Activity Overview
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 7 - 13 |
Enzyme Inhibition
The compound demonstrated varying degrees of enzyme inhibition:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate activity)
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high activity)
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high activity)
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate activity) .
Table 4: Enzyme Inhibition Activities
| Enzyme | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 | Moderate |
| Butyrylcholinesterase | 3.12 ± 0.04 | High |
| Antiurease | 1.10 ± 0.06 | High |
| Antithyrosinase | 11.52 ± 0.46 | Moderate |
Case Studies and Research Findings
Several studies have investigated the biological activities of boronic acid derivatives, including this compound:
- Antioxidant and Anticancer Properties : A study formulated a cream containing this boronic acid derivative and assessed its in vivo and in vitro activities, confirming significant antioxidant effects alongside cytotoxicity against cancer cells .
- Enzyme Interaction Studies : Research into the mechanism of action revealed that boronic acids can act as reversible inhibitors of serine proteases, which are crucial in various biological processes including cancer progression .
Q & A
Q. Data Comparison :
| Condition | Yield (Standard Boronic Acid) | Yield (Boc-Protected) |
|---|---|---|
| Pd(OAc)₂, SPhos, 80°C | 92% | 68% |
| PdCl₂(dppf), XPhos, 100°C | 85% | 75% |
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the boronic acid (δ ~7.8 ppm for aromatic protons adjacent to boron) and Boc group (quaternary carbon at ~80 ppm in ¹³C NMR) .
- IR Spectroscopy : Identify the Boc carbonyl stretch at ~1680–1720 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₂₃H₂₉BN₃O₄: 422.2152) .
Common Pitfalls : Boronic acids may form anhydrides; use DMSO-d₆ for NMR to stabilize the free acid .
Advanced: How can researchers mitigate protodeboronation during storage or reaction?
Answer:
- Storage : Convert the boronic acid to its pinacol ester (stable, air-tolerant) and regenerate it in situ using mild acidic hydrolysis (e.g., HCl/THF) .
- Reaction Conditions : Avoid protic solvents (e.g., water, alcohols) and use stabilizing agents like diethanolamine (1–5 mol%) .
- Temperature Control : Perform reactions at ≤60°C to minimize decomposition .
Q. Stability Data :
| Form | Half-Life (25°C) |
|---|---|
| Free Boronic Acid | 7 days |
| Pinacol Ester | >30 days |
Basic: How is purity assessed, and what are common impurities?
Answer:
- Analytical Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are typical for research-grade material .
- Common Impurities :
Advanced: In enzyme inhibition studies, how does the boronic acid group enhance binding affinity?
Answer:
The boronic acid forms reversible covalent bonds with catalytic nucleophiles (e.g., serine in proteases). For example:
Q. Example Data :
| Compound | IC₅₀ (nM) |
|---|---|
| Target Boronic Acid | 12 ± 2 |
| Carboxylic Acid Analog | 450 ± 50 |
Advanced: How to resolve contradictions in reported Suzuki coupling yields for similar Boc-protected boronic acids?
Answer:
Contradictions often arise from subtle differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
